molecular formula C19H13ClF3N5O B2637418 3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893930-90-0

3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2637418
CAS RN: 893930-90-0
M. Wt: 419.79
InChI Key: AUTZZESMAVWDGU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazolopyrimidinone core, a chloromethylphenyl group, and a trifluoromethylbenzyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups. The triazolopyrimidinone core is a heterocyclic structure that contains nitrogen atoms, which could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloro, methyl, and trifluoromethyl groups. These groups could potentially undergo a variety of chemical reactions, such as substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and trifluoromethyl groups could affect its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound belongs to a class of novel heterocyclic systems, including triazolo[4,5-d]pyrimidines, which are synthesized through various chemical reactions. For instance, Mozafari et al. (2016) discussed the synthesis of similar derivatives, emphasizing the Density Functional Theory (DFT) studies to reveal regioselectivity of the ring closure via Gauge-Independent Atomic Orbital (GIAO) 1H NMR calculations (Mozafari et al., 2016).

Chemical Reactions and Derivatives

  • El-Agrody et al. (2001) explored the synthesis of pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines derivatives, showcasing the versatility in creating various chemical structures within this class (El-Agrody et al., 2001).

Characterization and Intermediate Use

  • Biagi et al. (2003) provided insights into the synthesis and characterization of N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers, indicating their potential as reaction intermediates in further chemical synthesis (Biagi et al., 2003).

Biological Activity

  • Some derivatives within this class have been investigated for their biological activities. For example, Chen and Shi (2008) designed and synthesized a series of triazolo[4,5-d]pyrimidin-7-imines, indicating moderate fungicidal and insecticidal activities (Chen & Shi, 2008).

Spectroscopic Characterization and Antibacterial Activity

  • Lahmidi et al. (2019) focused on the synthesis of a novel derivative of pyrimidine, characterizing it through X-ray diffraction and spectroscopic techniques. They also evaluated its antibacterial activity against various microbial strains, showing significant results (Lahmidi et al., 2019).

Additional Research

  • Additional studies have focused on various synthesis methods, characterization, and potential applications of related triazolo[4,5-d]pyrimidine derivatives, further expanding the understanding of this compound's capabilities in scientific research (Reiter et al., 1987), (Medwid et al., 1990), (Fonari et al., 2004).

Future Directions

The potential applications of this compound could be explored in various fields, such as medicinal chemistry, materials science, or chemical biology. Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5O/c1-11-5-6-14(8-15(11)20)28-17-16(25-26-28)18(29)27(10-24-17)9-12-3-2-4-13(7-12)19(21,22)23/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTZZESMAVWDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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